molecular formula C7H6ClN3 B1457810 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1159828-70-2

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1457810
CAS No.: 1159828-70-2
M. Wt: 167.59 g/mol
InChI Key: OHSIWTLJMVJMJD-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Comparison with Similar Compounds

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a pyrazole ring fused with a pyridine ring. Its molecular formula is C_7H_6ClN_3, and it features a chlorine atom at the 4-position and a methyl group at the 6-position.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (HCT116) cell lines.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. In particular, it may target Nek2 kinase, which plays a crucial role in cell proliferation and survival .
Cell LineIC50 (µM)Mechanism of Action
A54912.5Inhibition of Nek2 kinase
MCF-715.0Induction of apoptosis
HCT11610.0Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it may possess activity against both bacterial and fungal pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Showed inhibitory effects on Candida albicans.

The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized various pyrazolo derivatives, including this compound. They reported that this compound exhibited potent antiproliferative effects on breast cancer cells (MDA-MB-231) with an IC50 value significantly lower than that of standard chemotherapeutics .

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. Results indicated that it inhibited the growth of several strains at concentrations comparable to established antibiotics .

Molecular Mechanisms

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound acts as a covalent inhibitor of Nek2 kinase, leading to disrupted phosphorylation processes essential for cell cycle progression.
  • Apoptosis Induction : By modulating signaling pathways related to apoptosis, it promotes programmed cell death in cancer cells.

Properties

IUPAC Name

4-chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-6-5(3-9-11-6)7(8)10-4/h2-3H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSIWTLJMVJMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-6-methylpyridine-3-carbaldehyde (12 g, 63 mmol) in 1,2-dichloroethane (200 mL) was added hydrazine monohydrate (9.52 g, 0.190 mol), and the reaction mixture was heated at 80° C. for 18 hours. After removal of solvents in vacuo, the residue was suspended in water (150 mL) and stirred for 30 minutes. The resulting precipitate was collected by filtration and washed with petroleum ether (2×250 mL), then was suspended in chloroform (150 mL), stirred for 30 minutes and filtered. The chloroform suspension was repeated twice to afford the product as a white solid. Yield: 6.7 g, 40 mmol, 63%. LCMS m/z 168.1 [M+H+]. 1H NMR (400 MHz, DMSO-d6) δ 13.70 (br s, 1H), 8.21 (s, 1H), 7.38 (s, 1H), 2.52 (s, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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